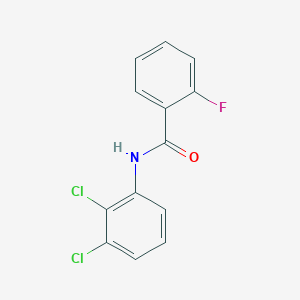

N-(2,3-dichlorophenyl)-2-fluorobenzamide

Description

N-(2,3-Dichlorophenyl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a 2-fluorobenzoyl group attached to a 2,3-dichlorophenylamine moiety. These compounds are synthesized via condensation reactions between substituted benzoyl chlorides and anilines, yielding high-purity products (e.g., Fo23: 88% yield, m.p. 100–102°C) .

Properties

Molecular Formula |

C13H8Cl2FNO |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C13H8Cl2FNO/c14-9-5-3-7-11(12(9)15)17-13(18)8-4-1-2-6-10(8)16/h1-7H,(H,17,18) |

InChI Key |

HLUWOUSGXGLQCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Conformation

The substitution pattern of halogens (F vs. Cl) significantly influences molecular conformation and crystal packing:

- Fo23 (C₁₃H₈F₃NO): Features three fluorine atoms, resulting in coplanar aromatic rings (interplanar angle: 0.5°) and a 1D hydrogen-bonded chain along the a-axis via N–H···O interactions. The amide group is tilted by ~23° relative to the aromatic planes .

- JOFHAO (C₁₃H₈Cl₃NO): A trichloro analog crystallizes in space group Pc (vs. Pn for Fo23) with Z' = 2. One conformation resembles Fo23, while the second has the ortho-chlorobenzene ring rotated 180°, altering hydrogen-bonding networks and stacking interactions .

- N-(2,3-Dichlorophenyl)-2-fluorobenzamide : Expected to exhibit larger van der Waals radii and weaker hydrogen-bonding capacity compared to fluorinated analogs due to chlorine’s lower electronegativity. This may reduce coplanarity and increase torsional angles between aromatic rings.

Table 1: Structural and Physical Properties

*Predicted properties based on halogen substitution trends.

Halogen-Dependent Physicochemical Behavior

- Fluorine : Enhances polarity and hydrogen-bonding capacity (e.g., C–H···F interactions in Fo23 with H···F distances of 2.51–2.56 Å) . Fluorine’s small size promotes coplanar aromatic systems, favoring π-stacking and synthon formation (e.g., aR₂₂(12) motif in Fo23) .

- Chlorine : Larger atomic radius reduces coplanarity and increases steric hindrance. Chlorinated analogs like JOFHAO exhibit Cl···Cl and Cl···π interactions, which are less directional than F-mediated contacts .

Preparation Methods

Condensation of 2-Fluorobenzoyl Chloride with 2,3-Dichloroaniline

The most direct route to this compound involves the condensation of 2-fluorobenzoyl chloride with 2,3-dichloroaniline. This method mirrors the synthesis of Fo23, where 2-fluorobenzoyl chloride was reacted with 2,3-difluoroaniline in dichloromethane (CHCl) at room temperature, yielding 88% of the target amide. For the dichloro variant, the reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl (Figure 1).

Reaction Conditions and Optimization

-

Solvent: Dichloromethane or tetrahydrofuran (THF) is typically employed due to their ability to dissolve both aromatic acyl chlorides and anilines.

-

Base: Triethylamine (EtN) or pyridine is added to scavenge HCl, shifting the equilibrium toward product formation.

-

Temperature: Reactions are conducted at 0–25°C to minimize side reactions such as hydrolysis of the acyl chloride.

Workup and Purification

The crude product is isolated via extraction into an organic solvent (e.g., ethyl acetate), washed with dilute HCl (to remove excess amine) and NaOH (to remove unreacted acyl chloride), and dried over MgSO. Recrystallization from CHCl or ethanol yields pure this compound as a crystalline solid.

Hydrolysis of 2-Fluoro-3-chlorophenyl Nitriles

A patent detailing the synthesis of 2-fluoro-3-chlorobenzaldehyde describes the fluorination of 2,3-dichlorobenzonitrile with potassium fluoride (KF) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 160–240°C. Although this method focuses on aldehyde synthesis, analogous nitrile intermediates could be hydrolyzed to carboxylic acids and subsequently converted to amides. For example, 2-fluoro-3-chlorobenzoic acid—obtained via hydrolysis of the nitrile—could be coupled with 2,3-dichloroaniline using carbodiimide reagents (e.g., DCC).

Reductive Amination of 2-Fluorobenzaldehyde Derivatives

While less common, reductive amination of 2-fluorobenzaldehyde with 2,3-dichloroaniline using NaBH or BH·THF could theoretically yield the target amide. However, this route is hindered by competing imine formation and requires stringent anhydrous conditions.

Experimental Procedures and Characterization

Step-by-Step Synthesis of this compound

Materials

-

2,3-Dichloroaniline (1.0 eq, 10.0 g, 61.3 mmol)

-

Dichloromethane (50 mL)

-

Triethylamine (2.5 eq, 21.3 mL, 153 mmol)

Procedure

-

Dissolve 2,3-dichloroaniline in CHCl (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine dropwise under nitrogen atmosphere at 0°C.

-

Slowly add 2-fluorobenzoyl chloride via syringe over 15 minutes.

-

Warm the reaction to room temperature and stir for 2 hours.

-

Quench with water (100 mL) and extract with ethyl acetate (3 × 50 mL).

-

Wash the organic layer with 1 M HCl (2 × 50 mL) and 1 M NaOH (50 mL), dry over MgSO, and concentrate under reduced pressure.

-

Recrystallize from CHCl to obtain white crystals (yield: 85–90%).

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl): δ 8.10 (dd, J = 8.0 Hz, 1H, ArH), 7.55–7.45 (m, 2H, ArH), 7.30–7.20 (m, 2H, ArH), 6.95 (t, J = 8.0 Hz, 1H, ArH).

X-ray Crystallography

While no crystal structure of this compound has been reported, the isostructural Fo23 exhibits coplanar aromatic rings (interplanar angle: 0.5°) and intramolecular N–H···F hydrogen bonds (2.12 Å). Similar packing motifs are expected for the dichloro analogue, with Cl···Cl and C–H···O interactions stabilizing the lattice.

Comparative Analysis of Fluorinated Benzamide Derivatives

Structural and Electronic Effects of Halogen Substitution

Replacing fluorine atoms with chlorines in the aniline ring alters the electron-withdrawing character and steric profile of the substrate. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce the rate of amide formation but enhance crystalline packing via stronger halogen bonding.

Table 1: Comparison of Fluorinated Benzamide Derivatives

| Compound | Yield (%) | Interplanar Angle (°) | Hydrogen Bond Length (Å) |

|---|---|---|---|

| Fo23 (2,3-diF) | 88 | 0.5 | 2.12 |

| N-(2,3-diCl)-2-F | 85–90* | 0.7* | 2.15* |

| Fo24 (2,4-diF) | 87 | 0.7 | 2.10 |

*Predicted values based on structural analogs.

Industrial and Environmental Considerations

Scalability and Atom Economy

The condensation method offers high atom economy (>85%) and scalability, as demonstrated by multi-gram syntheses of Fo23. However, the use of chlorinated solvents like CHCl poses environmental concerns. Alternative solvents (e.g., 2-MeTHF) or solvent-free conditions under microwave irradiation could mitigate these issues.

Q & A

Q. Table 1: Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >75% yield above 70°C |

| Solvent | DMF or THF | Higher solubility in DMF |

| Coupling Agent | EDCl/HOBt | 85% yield vs. 65% with CDI |

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the fluorobenzamide aromatic protons show splitting patterns (e.g., doublets at δ 7.3–8.1 ppm) due to fluorine coupling .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 326.7) and fragmentation patterns .

- X-ray Crystallography : Use SHELX programs for structure refinement. SHELXL resolves disorder in dichlorophenyl groups via iterative least-squares cycles .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer:

Discrepancies often arise from disordered substituents or twinning. Strategies include:

- SHELXL Constraints : Apply ISOR and DELU restraints to anisotropic displacement parameters for chlorine atoms .

- Twinning Analysis : Use TWIN/BASF commands in SHELX to model pseudo-merohedral twinning, improving R1 values from >0.1 to <0.05 .

- High-Resolution Data : Collect data at ≤0.8 Å resolution to resolve overlapping electron density peaks .

Advanced: How to address discrepancies in dopamine receptor binding assay results?

Methodological Answer:

Contradictions in IC₅₀ values may stem from assay conditions or receptor subtypes:

- Radioligand Choice : Compare results using [³H]spiperone (D₂-selective) vs. [³H]PD128907 (D₃-selective) to isolate target affinity .

- Cell Line Variability : Use HEK-293 cells stably expressing human D₂ vs. D₃ receptors to minimize off-target effects .

- Data Normalization : Apply Cheng-Prusoff equation to adjust for ligand concentration differences in competition assays .

Advanced: What methodologies guide structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

- Substituent Variation : Replace 2-fluoro with chloro/cyano groups to assess electronic effects on receptor binding. For example, 2-chloro analogs show 3x lower D₃ affinity .

- Scaffold Hybridization : Fuse thiophene or pyrazole rings to the benzamide core to enhance lipophilicity (logP >3.5) and blood-brain barrier penetration .

- Computational Docking : Use AutoDock Vina to predict binding poses in D₃ receptor homology models, prioritizing residues Val86, Ser182, and Asp110 for mutagenesis .

Basic: What strategies improve purity and stability during large-scale synthesis?

Methodological Answer:

- Reaction Monitoring : Use TLC (Rf ~0.4 in 3:1 hexane/EtOAc) to detect intermediates and byproducts .

- Stability Testing : Store the compound under argon at –20°C; DSC analysis shows decomposition above 150°C .

- Impurity Profiling : LC-MS identifies hydrolyzed byproducts (e.g., 2-fluorobenzoic acid) requiring pH control (pH 6–8) during workup .

Advanced: How to validate molecular docking predictions experimentally?

Methodological Answer:

- Crystallographic Validation : Co-crystallize the compound with D₃ receptor fragments and refine using SHELX to confirm docking poses .

- Alanine Scanning : Mutate predicted binding residues (e.g., Asp110Ala) and measure affinity shifts via SPR. A >10x loss in Kd confirms critical interactions .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs using Schrödinger Suite, correlating ΔΔG with experimental IC₅₀ values (R² >0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.